

# Chemical reactivity of 3-hydroxy-2-methylquinolin-4(1H)-one derivatives

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## Compound of Interest

Compound Name: 3-hydroxy-2-methylquinolin-4(1H)-one

Cat. No.: B1221865

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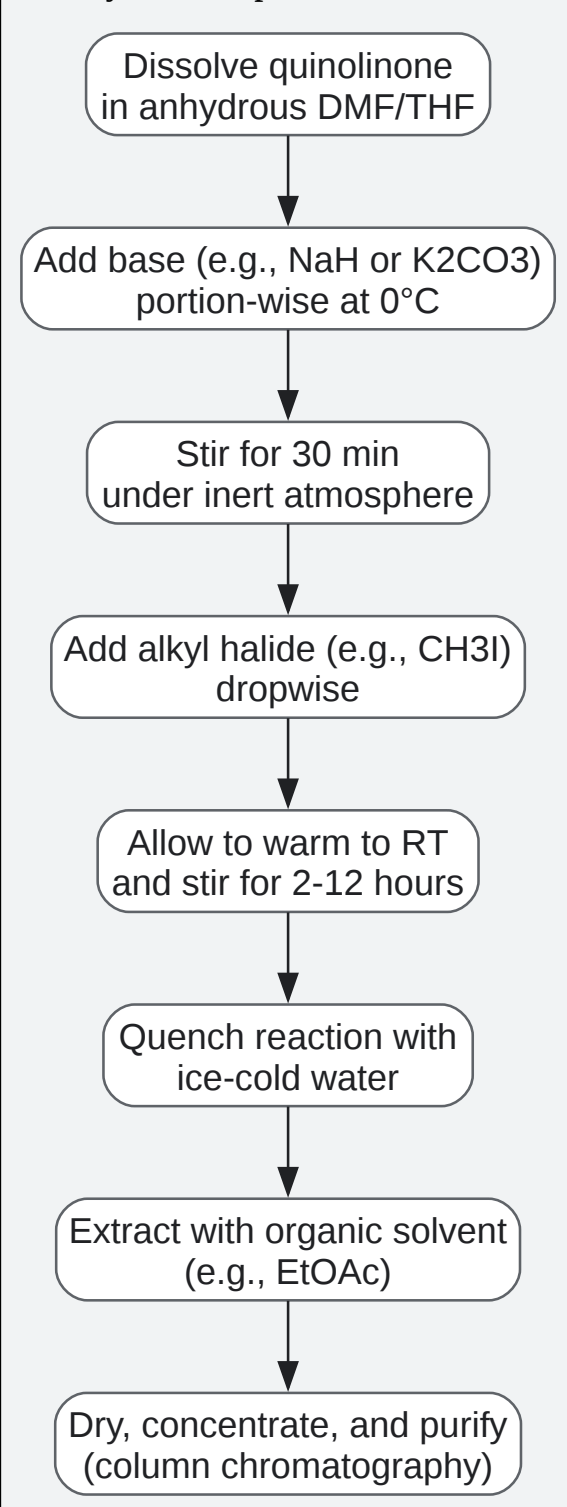
## For Researchers, Scientists, and Drug Development Professionals

The **3-hydroxy-2-methylquinolin-4(1H)-one** core is a privileged scaffold in medicinal chemistry. As a key structural motif in numerous natural alkaloids and synthetic compounds, it exhibits a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Understanding the chemical reactivity of this nucleus is paramount for the synthesis of novel derivatives and the development of new therapeutic agents. This guide provides a comprehensive overview of the key reactions, experimental protocols, and structural features relevant to the derivatization of this versatile compound.

## Structural Features and Tautomerism

The reactivity of **3-hydroxy-2-methylquinolin-4(1H)-one** is governed by its unique electronic and structural characteristics. The molecule exists in equilibrium between several tautomeric forms. The predominant forms are the 4-hydroxy-2-oxo and the 2,4-dihydroxy tautomers. This tautomerism is crucial as it dictates the molecule's behavior as both a nucleophile and an electrophile at different positions.

## N-Alkylation Experimental Workflow

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## References

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- To cite this document: BenchChem. [Chemical reactivity of 3-hydroxy-2-methylquinolin-4(1H)-one derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221865#chemical-reactivity-of-3-hydroxy-2-methylquinolin-4-1h-one-derivatives]

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